(-)-Camphene chemical structure and properties
(-)-Camphene chemical structure and properties
An In-depth Technical Guide to (-)-Camphene: Structure, Properties, and Applications
Introduction
(-)-Camphene, a bicyclic monoterpene, is a naturally occurring volatile compound found as a constituent in numerous essential oils, including those derived from coniferous trees, cypress, camphor, and ginger.[1][2][3] Its characteristic pungent, camphor-like aroma has established it as a valuable ingredient in the fragrance and flavor industries.[3][4][5] Beyond its sensory properties, (-)-Camphene serves as a critical chiral building block in the synthesis of other organic compounds, most notably camphor and various fragrance esters.[6][7][8] In recent years, significant research interest has been directed towards its diverse biological activities, which encompass anti-inflammatory, antioxidant, antimicrobial, and hypolipidemic effects, highlighting its potential for development in the pharmaceutical and nutraceutical sectors.[2][9][10][11] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, reactivity, biological significance, and applications of (-)-Camphene, tailored for researchers and professionals in chemistry and drug development.
Chemical Identity and Structure
(-)-Camphene is a chiral molecule with the systematic IUPAC name (1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane.[12] Its structure is based on a bicyclo[2.2.1]heptane (norbornane) framework, featuring a gem-dimethyl group at the C2 position and an exocyclic methylene group at C3. The specific stereochemistry of the (-)-enantiomer is defined by the (1S, 4R) configuration of the bridgehead carbons.
Structural Diagram
The 2D chemical structure of (-)-Camphene, illustrating its bicyclic nature and key functional groups, is presented below.
Caption: 2D structure of (1S,4R)-(-)-Camphene.
Chemical Identifiers
A summary of the key identifiers for (-)-Camphene is provided in the table below.
| Identifier | Value | Reference |
| IUPAC Name | (1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | [12] |
| CAS Number | 5794-04-7 | [1][12] |
| Molecular Formula | C₁₀H₁₆ | [1][12] |
| Molar Mass | 136.24 g/mol | [1][13] |
| ChEBI ID | CHEBI:89 | [12] |
| PubChem CID | 440966 | [12] |
| SMILES | CC1([C@H]2CCC1=C)C | [12] |
| InChIKey | CRPUJAZIXJMDBK-BDAKNGLRSA-N | [12] |
Physicochemical Properties
(-)-Camphene is a white, crystalline solid at room temperature with a characteristic pungent, camphoraceous odor.[1][13][14] It is practically insoluble in water but exhibits high solubility in common organic solvents like ether, ethanol, and chloroform.[15][16]
| Property | Value | Reference(s) |
| Appearance | White or colorless crystalline solid | [1][13][15] |
| Odor | Pungent, camphor-like | [1][13][15] |
| Melting Point | 51 to 52 °C (124 to 126 °F) | [1][16] |
| Boiling Point | 159 °C (318 °F) | [1][16] |
| Density | 0.842 g/cm³ | [1][16] |
| Water Solubility | Practically insoluble (approx. 4.6 mg/L at 25 °C) | [1][13][15] |
| Vapor Pressure | 0.4 kPa (at 20 °C) | [15] |
| Flash Point | 33-42 °C (92-108 °F) | [14][17] |
| Autoignition Temp. | 265 °C (509 °F) | [18] |
Synthesis and Manufacturing
Industrial Production: Isomerization of α-Pinene
The primary industrial method for producing camphene is the catalytic isomerization of α-pinene, which is the main component of turpentine derived from pine trees.[1][6][19] This process is typically carried out using a solid acid catalyst, such as titanium dioxide (TiO₂) or acid-activated clays.[1][19][20] The reaction involves a Wagner-Meerwein rearrangement of the α-pinene carbon skeleton.
Caption: Workflow for the industrial synthesis of camphene.
Protocol: Lab-Scale Synthesis via α-Pinene Isomerization
This protocol describes a representative lab-scale synthesis of camphene from α-pinene using an acid-activated catalyst.
Materials:
-
α-Pinene (high purity)
-
Acid-activated titanium dioxide (TiO₂) catalyst
-
Anhydrous toluene (solvent)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Thermometer
Procedure:
-
Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and gas inlet. Ensure the system is dry and purged with an inert gas (e.g., Nitrogen).
-
Charging the Reactor: Add the acid-activated TiO₂ catalyst to the flask, followed by anhydrous toluene.
-
Initiating the Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150-160 °C).[19]
-
Addition of Substrate: Slowly add α-pinene to the heated catalyst suspension over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress by taking small aliquots and analyzing them via Gas Chromatography (GC) to determine the conversion of α-pinene and the selectivity for camphene.
-
Work-up: Once the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Purification: Filter the reaction mixture to remove the solid catalyst. The resulting solution containing camphene, unreacted α-pinene, and byproducts is then subjected to fractional distillation under reduced pressure to isolate the pure camphene.
Chemical Reactivity and Key Reactions
The reactivity of (-)-camphene is dominated by its exocyclic double bond and the inherent strain of its bicyclic ring system. It readily undergoes addition reactions and rearrangements, particularly under acidic conditions.
Rearrangement to Isobornyl Acetate (Precursor to Camphor)
A commercially significant reaction of camphene is its acid-catalyzed addition of acetic acid. This reaction does not yield the expected acetate of the camphene skeleton. Instead, it proceeds through a Wagner-Meerwein rearrangement of the isobornyl cation intermediate, leading to the formation of isobornyl acetate.[6] Isobornyl acetate can then be hydrolyzed to isoborneol and subsequently oxidized to produce camphor.[6]
Caption: Reaction pathway from camphene to camphor.
Other Reactions
-
Alkylation: The double bond of camphene can be alkylated. For example, its reaction with bromoalcohols in the presence of a clay catalyst leads to the formation of ether derivatives, which have been explored for their antiviral activities.[21]
-
Reaction with Formaldehyde: Camphene reacts with formaldehyde under various catalytic conditions (Lewis or Brønsted acids) to produce primary alcohols and their derivatives, which are useful in polymer chemistry.[22]
-
Chlorination: The synthesis of the insecticide toxaphene involves the chlorination of camphene.[23]
Biosynthesis
In nature, camphene is biosynthesized via the isoprenoid pathway.[24] The process begins with the cyclization of geranyl diphosphate (GPP). More directly, it is formed from linalyl pyrophosphate (LPP) through a series of carbocationic intermediates, catalyzed by a camphene synthase enzyme.[1] This complex cyclization and rearrangement cascade is a hallmark of terpene biosynthesis.
Caption: Simplified biosynthetic pathway of camphene.
Biological Activities and Pharmacological Potential
(-)-Camphene has been the subject of numerous studies investigating its pharmacological properties. A wide range of biological activities have been reported, positioning it as a molecule of interest for therapeutic applications.[9][11]
| Biological Activity | Description of Findings | Reference(s) |
| Anti-inflammatory | Reduces inflammation in various models, potentially beneficial for conditions like arthritis. | [2][10][25] |
| Antioxidant | Protects cells from oxidative stress by neutralizing free radicals. Shown to protect against t-BHP induced stress in rat alveolar macrophages. | [2][25][26] |
| Hypolipidemic | Shown to reduce plasma cholesterol and triglycerides in hyperlipidemic rats, independent of HMG-CoA reductase activity. | [10][26] |
| Antimicrobial/Antifungal | Demonstrates activity against certain bacteria and fungi. | [10][11][25] |
| Antiviral | Derivatives of camphene have shown broad antiviral activity against enveloped viruses like influenza and Ebola. | [9][21] |
| Analgesic | Exhibits pain-relieving properties in various experimental models. | [2][10] |
| Cardioprotective | Pretreatment with camphene provided significant protection against myocardial ischemia/reperfusion injury in rats by reducing oxidative stress. | [10][27] |
| Neuroprotective | Early research suggests it may help protect brain cells from oxidative stress. | [2] |
Applications
The unique properties of (-)-Camphene lend it to a variety of industrial and research applications.
-
Fragrance and Cosmetics: It is a key ingredient in perfumes, soaps, lotions, and deodorants due to its refreshing, pine-like, and camphoraceous scent.[2][4][5][8][28]
-
Chemical Intermediate: It is a crucial raw material for the industrial synthesis of other high-value chemicals, including:
-
Synthetic Camphor: Used in medicinal products and as a plasticizer.[6][7][8]
-
Isobornyl Acetate: A major fragrance compound with a pine aroma.[7]
-
Agrochemicals: Used in the production of insecticides such as toxaphene.[3][7]
-
Polymers and Resins: Serves as a building block for certain polymers and as an additive in resins and coatings.[4][28]
-
-
Flavor Additive: Used in small quantities as a food additive for flavoring.[8][14][15]
-
Pharmaceutical Research: Its diverse biological activities make it a lead compound for the development of new drugs for inflammatory diseases, cardiovascular conditions, and infectious diseases.[4][5][9]
-
Solvent Applications: Utilized as a specialized solvent in certain industrial chemical reactions.[4]
Safety and Handling
Camphene is a flammable solid and its vapor can form flammable mixtures with air.[1][17] It should be stored in a cool, well-ventilated area away from sources of ignition.[18][29] Direct contact with the crystals or dust can cause irritation to the eyes, nose, and throat.[13][17] Standard personal protective equipment, including safety goggles and gloves, should be worn when handling the compound.[28]
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Himachal Terpene Products Pvt. Ltd. Camphene – Manufacturer & Supplier in India. [Link]
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ResearchGate. Toxaphene chemistry: Separation and characterisation of selected enantiomers of the Polychloropinene mixtures. [Link]
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ACS Publications. Terpene-formaldehyde reactions. III. Camphene. [Link]
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MDPI. Camphene as a Protective Agent in Myocardial Ischemia/Reperfusion Injury. [Link]
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